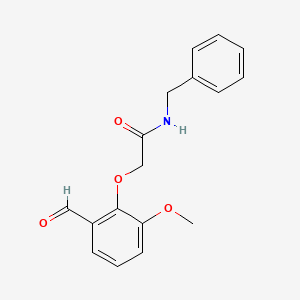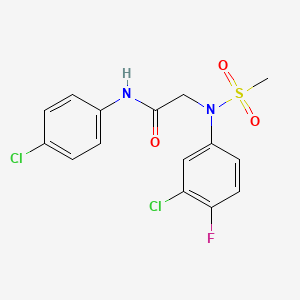![molecular formula C21H21ClN2O2 B3486669 3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide](/img/structure/B3486669.png)
3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide
Overview
Description
3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide is a complex organic compound that features a quinoline moiety, a benzamide group, and a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 2-chloro-3-(chloromethyl)-6-methylquinoline is reacted with an appropriate amine in the presence of a base like triethylamine . The reaction is usually carried out in a solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in a variety of substituted derivatives.
Scientific Research Applications
3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzamide group may interact with protein targets, leading to inhibition of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(chloromethyl)-6-methylquinoline: A precursor in the synthesis of the target compound.
N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: Another quinoline derivative with similar structural features.
Uniqueness
3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide is unique due to the presence of both a quinoline and benzamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-13(2)24(21(26)16-5-4-6-18(22)11-16)12-17-10-15-8-7-14(3)9-19(15)23-20(17)25/h4-11,13H,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAFFVGGUMGJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3486593.png)
![2-(4-bromophenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3486604.png)
![N-benzyl-4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B3486610.png)
![(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B3486617.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3486624.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-isobutyl-4-methylbenzamide](/img/structure/B3486634.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3486643.png)
![2-(4-bromophenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3486649.png)

![N-(tert-butyl)-N'-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B3486682.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide](/img/structure/B3486690.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3486705.png)
